molecular formula C69H110O36 B1259178 Dubioside F

Dubioside F

Cat. No. B1259178
M. Wt: 1515.6 g/mol
InChI Key: NZYRFHKJNNSOAG-OJXHGCGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dubioside F is a pentacyclic triterpenoid and a triterpenoid saponin.

Scientific Research Applications

Structural Elucidation and Chemical Composition

  • Dubioside F is a neutral 3, 28-O-bisdesmosidic glycoside of quillaic acid, isolated from the tuber of Thladiantha dubia BUNGE (Cucurbitaceae). It has a specific structure characterized by a common prosapogenin structure and differs in the structures of the ester-linked sugar moieties (Nagao, Tanaka, Okabe, & Yamauchi, 1990).

properties

Product Name

Dubioside F

Molecular Formula

C69H110O36

Molecular Weight

1515.6 g/mol

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5-hydroxy-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C69H110O36/c1-25-51(100-57-50(90)52(30(76)23-93-57)101-56-46(86)38(78)28(74)21-92-56)45(85)49(89)58(95-25)103-54-39(79)29(75)22-94-61(54)105-63(91)69-15-14-64(2,3)16-27(69)26-8-9-35-65(4)12-11-37(66(5,24-73)34(65)10-13-67(35,6)68(26,7)17-36(69)77)99-62-55(104-60-48(88)44(84)41(81)32(19-71)97-60)53(42(82)33(20-72)98-62)102-59-47(87)43(83)40(80)31(18-70)96-59/h8,24-25,27-62,70-72,74-90H,9-23H2,1-7H3/t25-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42+,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61-,62-,65-,66-,67+,68+,69+/m0/s1

InChI Key

NZYRFHKJNNSOAG-OJXHGCGWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@@H]6[C@]7(CC[C@@H]([C@@]([C@@H]7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.